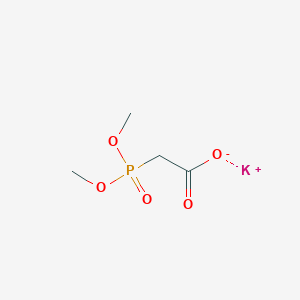

Potassium P,P-dimethylphosphonoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium P,P-dimethylphosphonoacetate is a useful research compound. Its molecular formula is C4H8KO5P and its molecular weight is 206.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biochemical Research

Proteomics and Enzyme Studies

Potassium P,P-dimethylphosphonoacetate is extensively utilized in proteomics for the analysis of proteins and biomolecules. Its role as a phosphonate compound allows it to interact with various enzymes, making it valuable for studying enzyme kinetics and mechanisms. For instance, it has been used in high-performance liquid chromatography (HPLC) coupled with mass spectrometry to analyze complex mixtures of biomolecules, enhancing detection limits significantly .

Case Study: HPLC Applications

In a study evaluating the coupling of HPLC with inductively coupled plasma mass spectrometry (ICP-MS), this compound was employed to determine the Br:P ratio in samples. This method facilitated the detection of acids that are typically challenging to analyze due to their low ionization efficiency .

Pharmaceutical Applications

Prodrugs for Antiviral Therapy

The compound serves as a precursor in synthesizing prodrugs aimed at enhancing the bioavailability of antiviral agents. For example, it has been incorporated into the design of lipophilic prodrugs of α-carboxy nucleoside phosphonates, which are potent inhibitors of HIV-1 reverse transcriptase. These prodrugs do not require prior phosphorylation, making them advantageous for therapeutic applications .

Table: Summary of Prodrug Development

| Prodrug Type | Active Compound | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Alkoxyalkyl Prodrugs | α-Carboxy Nucleoside Phosphonates | Inhibition of HIV-1 reverse transcriptase | Effective against HIV-1 |

| CycloSal Prodrugs | Various phosphonates | pH-dependent hydrolysis for drug release | Enhanced stability and efficacy |

Analytical Chemistry

Derivatization Reagent

this compound is also utilized as a derivatizing agent in analytical chemistry. Its ability to form stable derivatives with various organic compounds enhances their detectability in chromatographic methods. For example, it has been used alongside tris(2,4,6-trimethoxyphenyl)phosphonium propylamine bromide (TMPP) for the derivatization of organic acids before analysis by HPLC .

Industrial Applications

Catalyst Composition

In industrial settings, this compound can be part of catalyst compositions used in polymer synthesis. It can enhance the efficiency of polymerization reactions by acting as a phosphorus source in catalytic systems, particularly those involving titanium compounds .

化学反应分析

Hydrolysis Reactions

Potassium P,P-dimethylphosphonoacetate undergoes hydrolysis under acidic or basic conditions to yield phosphonic acids. Microwave-assisted hydrolysis significantly enhances reaction efficiency:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Microwave irradiation | Trimethylsilyl bromide (TMSBr) | TMS-phosphonate intermediate | 94% |

| Methanol–water (30 min stir) | – | Free phosphonic acid (4 ) | Quantitative |

This two-step process involves initial silylation followed by mild aqueous workup, preserving the phosphonate backbone while removing ester protections .

Nucleophilic Substitution Reactions

The phosphonate group acts as an electrophilic center, enabling substitutions with nucleophiles such as pivaloyloxymethyl (POM) groups:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| POM iodide, Hünig’s base | Tetrahydrofuran (THF), rt | Bis-POM derivatives (e.g., 2 ) | 94% |

| POM-Cl, NaI | Acetonitrile, 48 h, sealed tube | Bis-POM benzyl ester (15 ) | 46% |

The reaction proceeds via deprotonation of the phosphonate by Hünig’s base, followed by nucleophilic attack on POM iodide. Sodium iodide facilitates halide exchange, improving reactivity with POM-Cl .

Atherton–Todd Reaction with Amines

In the presence of carbon tetrachloride and trialkylamines, this compound reacts with primary amines to form phosphoramidates:

| Amine | Conditions | Products | Key Observation |

|---|---|---|---|

| L-Alanine-OPr | Pyridine, 90°C, Aldrithiol-2 | Bisamidate prodrug (17 ) | 34% yield, diastereomer complexity |

| Phenol | Pd/C, H₂ balloon | Phenoxyamidate prodrug (21 ) | 65% yield, mixture of diastereomers |

This mechanism involves initial formation of a chlorophosphate intermediate, which reacts with amines to generate P–N bonds. Steric and electronic factors influence reaction rates and selectivity .

Transmetalation in Cross-Coupling Reactions

While not directly observed in the cited studies, the potassium counterion may facilitate transmetalation steps in palladium-catalyzed reactions. For example, potassium trimethylsilanolate promotes Suzuki-Miyaura couplings via boronate intermediates , suggesting potential synergies with phosphonate salts in analogous systems.

属性

CAS 编号 |

34170-88-2 |

|---|---|

分子式 |

C4H8KO5P |

分子量 |

206.18 g/mol |

IUPAC 名称 |

potassium;2-dimethoxyphosphorylacetate |

InChI |

InChI=1S/C4H9O5P.K/c1-8-10(7,9-2)3-4(5)6;/h3H2,1-2H3,(H,5,6);/q;+1/p-1 |

InChI 键 |

WPDZWGGYOFPQEO-UHFFFAOYSA-M |

SMILES |

COP(=O)(CC(=O)[O-])OC.[K+] |

规范 SMILES |

COP(=O)(CC(=O)[O-])OC.[K+] |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。